molecular formula C13H23N3OS B4876480 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4876480
M. Wt: 269.41 g/mol
InChI Key: WZWHBCNIQILIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol, also known as THT, is a thiol-containing triazole compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and melanoma, respectively.
Biochemical and physiological effects:
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of immune response. 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its ability to exhibit various biological activities. However, 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol, including the investigation of its potential as a drug candidate for the treatment of various diseases, the elucidation of its mechanism of action, and the development of new synthetic methods for 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives. 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol also has potential applications in various fields, such as materials science and catalysis, which could be explored in future research.
Conclusion:
In conclusion, 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a thiol-containing triazole compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is needed to fully understand its potential applications and to develop new synthetic methods for its derivatives.

Scientific Research Applications

5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. 5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

3-hexyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3OS/c1-2-3-4-5-8-12-14-15-13(18)16(12)10-11-7-6-9-17-11/h11H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWHBCNIQILIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NNC(=S)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-hexyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

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